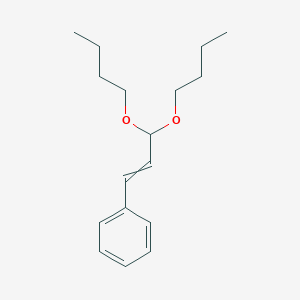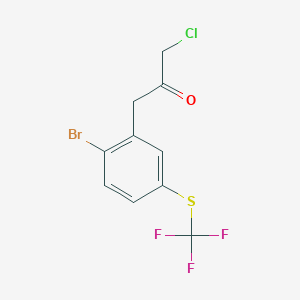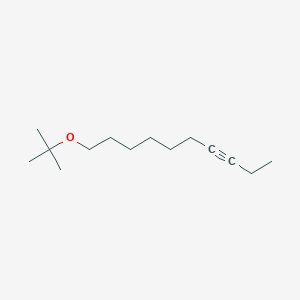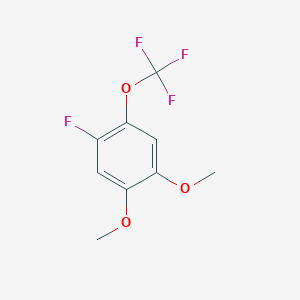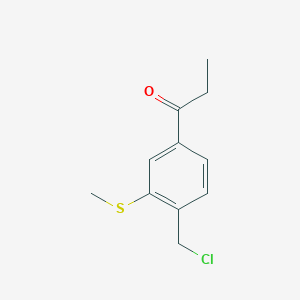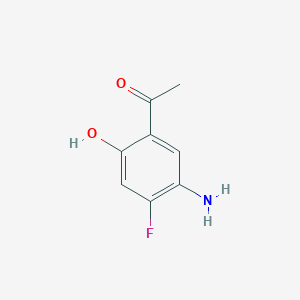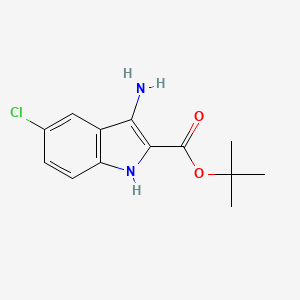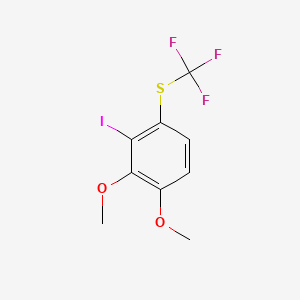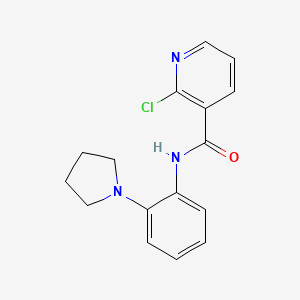![molecular formula C10H8BrF3O B14065549 2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(trifluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Hydrogen Bonding: The trifluoromethyl group can participate in hydrogen bonding interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-phenylpropane: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a hydroxyl group instead of a ketone, leading to different chemical properties and uses.
1-Bromo-3-(trifluoromethyl)benzene: Lacks the propanone backbone, resulting in different reactivity and applications.
The presence of the trifluoromethyl group in 1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H8BrF3O |
|---|---|
Poids moléculaire |
281.07 g/mol |
Nom IUPAC |
1-bromo-3-[2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2 |
Clé InChI |
COHQUNDRPWDRML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




